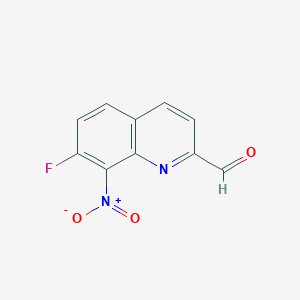

7-Fluoro-8-nitroquinoline-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5FN2O3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-nitroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives followed by nitration and formylation reactions. One common method includes the following steps:

Fluorination: Introduction of a fluorine atom into the quinoline ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Nitration: Nitration of the fluorinated quinoline using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

Formylation: Introduction of the formyl group at the 2-position using Vilsmeier-Haack reaction conditions (e.g., POCl3/DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Fluor-8-nitrochinolin-2-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in die entsprechenden Carbonsäuren unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktion der Nitrogruppe zu einer Aminogruppe unter Verwendung von Reduktionsmitteln wie Wasserstoffgas mit einem Palladiumkatalysator oder Eisenpulver unter sauren Bedingungen.

Substitution: Nukleophile Substitutionsreaktionen, insbesondere am Fluoratom, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid oder andere starke Oxidationsmittel.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Eisenpulver unter sauren Bedingungen oder Natriumdithionit.

Substitution: Amine, Thiole oder andere Nukleophile unter basischen oder neutralen Bedingungen.

Hauptprodukte, die gebildet werden

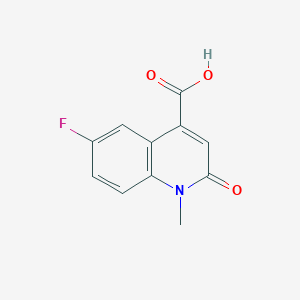

Oxidation: Bildung von 7-Fluor-8-nitrochinolin-2-carbonsäure.

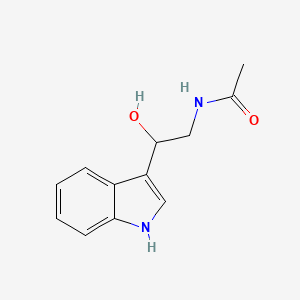

Reduktion: Bildung von 7-Fluor-8-aminochinolin-2-carbaldehyd.

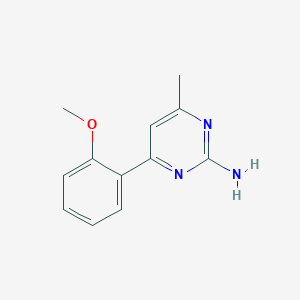

Substitution: Bildung verschiedener substituierter Chinolinderivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

7-Fluor-8-nitrochinolin-2-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Baustein für die Synthese komplexerer fluorierter Chinolinderivate.

Biologie: Untersucht auf sein Potenzial als Fluoreszenzsonde aufgrund seiner einzigartigen photophysikalischen Eigenschaften.

Medizin: Untersucht auf sein Potenzial als antibakterielles und antineoplastisches Mittel aufgrund des Vorhandenseins der Fluor- und Nitrogruppen, die die biologische Aktivität verstärken.

Industrie: Verwendet bei der Entwicklung von fortschrittlichen Materialien, einschließlich Flüssigkristallen und Farbstoffen .

5. Wirkmechanismus

Der Wirkmechanismus von 7-Fluor-8-nitrochinolin-2-carbaldehyd beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen:

Wirkmechanismus

The mechanism of action of 7-Fluoro-8-nitroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Fluorchinolin-2-carbaldehyd: Fehlt die Nitrogruppe, was zu einer unterschiedlichen Reaktivität und biologischen Aktivität führt.

8-Nitrochinolin-2-carbaldehyd: Fehlt das Fluoratom, was die chemischen Eigenschaften und Anwendungen beeinflusst.

7-Fluor-8-nitrochinolin:

Einzigartigkeit

7-Fluor-8-nitrochinolin-2-carbaldehyd ist einzigartig durch das Vorhandensein sowohl der Fluor- als auch der Nitrogruppe, die eine erhöhte Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung .

Eigenschaften

Molekularformel |

C10H5FN2O3 |

|---|---|

Molekulargewicht |

220.16 g/mol |

IUPAC-Name |

7-fluoro-8-nitroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H5FN2O3/c11-8-4-2-6-1-3-7(5-14)12-9(6)10(8)13(15)16/h1-5H |

InChI-Schlüssel |

WYWAIVLKBULYFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])F)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)

![7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione](/img/structure/B11885959.png)

![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)